STL Lectin Binding: Core 2 (Positive Binding) vs. Core 1 and Core 3 (No Binding) on Synthetic O-GalNAc Glycan Microarray
On a synthetic O-GalNAc glycan microarray comprising 83 structurally defined glycans, Solanum tuberosum lectin (STL) showed moderate binding exclusively to core 2 and core 6 glycans presenting a terminal LacNAc motif, with no detectable binding to core 1 or core 3 structures [1]. This differential binding is strictly dependent on the β1-6GlcNAc branch present in core 2 but absent in core 1 (which lacks GlcNAc entirely) and core 3 (which carries only a β1-3GlcNAc). The result was reproduced across the full array and validated against CFG (Consortium for Functional Glycomics) reference data, confirming that the branched architecture of core 2 confers a qualitative gain-of-binding function that simpler cores cannot provide.
| Evidence Dimension | Lectin binding (presence/absence of detectable signal on glycan microarray) |
|---|---|
| Target Compound Data | Core 2 glycans (including unmodified core 2 and LacNAc-extended variants): positive moderate binding |
| Comparator Or Baseline | Core 1 glycans (T antigen, Galβ1-3GalNAc): no binding; Core 3 glycans (GlcNAcβ1-3GalNAc): no binding |
| Quantified Difference | Qualitative all-or-none difference: binding detected only for core 2/6, absent for core 1/3 |
| Conditions | NHS-activated glass slide microarray; Fmoc-deprotected O-GalNAc glycans 1-6 and 25-101; 17 GBPs tested; STL (Solanum tuberosum lectin) at standard probing conditions |
Why This Matters
Core 2-Thr uniquely enables STL-based detection and enrichment strategies that fail with core 1 or core 3 analogs, making it the mandatory choice for assays requiring this lectin-glycan interaction.
- [1] Wang S. et al. (2021) Chemoenzymatic modular assembly of O-GalNAc glycans for functional glycomics. Nature Communications, 12, 3573. See Fig. 6a and Supplementary Figs. 5–10. View Source
